molecular formula C10H17ClN2O2 B2575556 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide CAS No. 2411199-76-1

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide

Cat. No.: B2575556
CAS No.: 2411199-76-1
M. Wt: 232.71
InChI Key: CQXYGCGQDNRXAO-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide is an organic compound with a complex structure that includes a chloro group, a methyl group, and an oxoazepane ring

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-7(11)10(15)13(2)8-5-3-4-6-12-9(8)14/h7-8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXYGCGQDNRXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCCCNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide typically involves multiple steps:

    Formation of the Oxoazepane Ring: The oxoazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    N-Methylation:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxoazepane ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the oxoazepane ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic substitution, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaN₃ in DMF (dimethylformamide), KCN in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The chloro group and the oxoazepane ring are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide
  • 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)butanamide

Uniqueness

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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